molecular formula C5H10S B196119 3-Methyl-2-butene-1-thiol CAS No. 5287-45-6

3-Methyl-2-butene-1-thiol

Cat. No. B196119
CAS RN: 5287-45-6
M. Wt: 102.2 g/mol
InChI Key: GYDPOKGOQFTYGW-UHFFFAOYSA-N
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Description

3-Methyl-2-butene-1-thiol, also known as Prenylthiol, is a chemical compound . It is one of a group of chemicals that give cannabis its characteristic “skunk-like” aroma . It is also present in lightstruck or “skunky” beer .


Molecular Structure Analysis

The molecular formula of 3-Methyl-2-butene-1-thiol is C5H10S . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

A study has been conducted on the gas-phase oxidation of 3-Methyl-2-butene-1-thiol by the OH Radical . The reaction was found to be dominant compared to other site-specific H-abstraction and addition paths .


Physical And Chemical Properties Analysis

The molecular weight of 3-Methyl-2-butene-1-thiol is 102.198 . More detailed physical and chemical properties are not explicitly mentioned in the search results.

Scientific Research Applications

  • Beer Quality Analysis : Goldstein, Rader, and Murakami (1993) detailed the determination of 3-methyl-2-butene-1-thiol in beer, a compound responsible for the light-struck character in beer, using gas chromatography techniques. This study is significant for understanding and improving beer quality (Goldstein, Rader, & Murakami, 1993).

  • Aroma Impact in Foods : Tamura et al. (2011) assessed the aroma impact of major odor-active thiols, including 3-methyl-2-butene-1-thiol, in roasted white sesame seeds. Their work contributes to the understanding of flavor chemistry in food processing (Tamura et al., 2011).

  • Wine Sensory Analysis : San-Juan et al. (2012) identified 3-methyl-2-butene-1-thiol in wine for the first time, using Gas Chromatography-Olfactometry. This discovery is crucial for wine aroma and quality analysis (San-Juan, Cacho, Ferreira, & Escudero, 2012).

  • Combinatorial Chemistry in Aroma Research : Vermeulen and Collin (2006) demonstrated the use of combinatorial chemistry for synthesizing aroma-impact compounds, including 3-methyl-2-buten-1-thiol, emphasizing its relevance in beer and coffee flavor (Vermeulen & Collin, 2006).

  • Surface Chemistry and Catalysis : Wiegand et al. (1996) studied the surface reaction and desulfurization processes involving 3-butene-1-thiol on Mo(110), highlighting its significance in surface chemistry and catalysis (Wiegand, Napier, Friend, & Uvdal, 1996).

Safety And Hazards

3-Methyl-2-butene-1-thiol is classified as a flammable liquid and vapour . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

properties

IUPAC Name

3-methylbut-2-ene-1-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10S/c1-5(2)3-4-6/h3,6H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYDPOKGOQFTYGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCS)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00200907
Record name Prenyl mercaptan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00200907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear colourless liquid
Record name Prenylthiol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/508/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

128.00 to 135.00 °C. @ 760.00 mm Hg
Record name 3-Methyl-2-butene-1-thiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031529
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water; soluble in ethanol, triacetin and heptane
Record name Prenylthiol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/508/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.884-0.885
Record name Prenylthiol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/508/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

3-Methyl-2-butene-1-thiol

CAS RN

5287-45-6
Record name 3-Methyl-2-butene-1-thiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5287-45-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Prenyl mercaptan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005287456
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Prenyl mercaptan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00200907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PRENYLTHIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FDG262156U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3-Methyl-2-butene-1-thiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031529
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
500
Citations
R Pozdrik, FA Roddick, PJ Rogers… - Journal of agricultural …, 2006 - ACS Publications
… This aroma is attributed principally to the formation of 3-methyl-2-butene-1-thiol (MBT) ( 2). MBT is produced when isohumulones react with sulfur-containing compounds in the …
Number of citations: 34 pubs.acs.org
F San-Juan, J Cacho, V Ferreira, A Escudero - Talanta, 2012 - Elsevier
… which points out that 3-methyl-2-butene-1-thiol can be an … of 3-methyl-2-butene-1-thiol presents at those levels on wine aroma was not achieved In conclusion 3-methyl-2-butene-1-thiol, …
Number of citations: 22 www.sciencedirect.com
H Goldstein, S Rader, AA Murakami - Journal of the American …, 1993 - Taylor & Francis
Three-methyl-2-butene-1-thiol, the compound responsible for the light-struck character in beer, was determined at levels below 1 ng/L in beer. The sensory threshold in American lagers …
Number of citations: 34 www.tandfonline.com
AJ Irwin, L Bordeleau, RL Barker - Journal of the American Society …, 1993 - Taylor & Francis
… to give 2.96 g (a 43% yield) of 3-methyl-2-butene1-thiol, bp 123-126C (previously reported [7] … None, however, produced the characteristic odor of 3-methyl-2-butene1-thiol or hydrogen …
Number of citations: 61 www.tandfonline.com
LT Lusk, A Murakami, L Nielsen, S Kay… - Journal of the American …, 2009 - Taylor & Francis
… This malodor is attributed to the formation of 3-methyl-2-butene-1-thiol (MBT) from iso-α-acids and a sulfur-containing compound. MBT is a potent aroma compound, with a sensory …
Number of citations: 16 www.tandfonline.com
D Komarek, K Hartmann… - Handbook of flavor …, 2004 - books.google.com
… compounds previously established by us as key beer odorants, such as 3-methylbutanol, 2-phenyl-1ethanol, or 4-hydroxy-2, 5-dimethyl-3 (2H)-furanone [12], 3-methyl-2butene-1-thiol …
Number of citations: 3 books.google.com
KD Deibler, J Delwiche - Handbook of Flavor Characterization, 2003 - books.google.com
… In summary, the results indicate that 3-methyl-2-butene-1-thiol may be a key odorant in certain types of beer that contributes to their typical aroma. The data suggest that the “tolerable” …
Number of citations: 2 books.google.com
H Tamura, A Fujita, M Steinhaus… - Journal of agricultural …, 2010 - ACS Publications
… Odorant 5 (Table 1) was first suggested to be 3-methyl-2-butene-1-thiol, because its … ) which differed in the intensities from that of 3-methyl-2-butene-1-thiol (Figure 6B). Furthermore, the …
Number of citations: 49 pubs.acs.org
J Gros, S Nizet, S Collin - II International Humulus Symposium 848, 2008 - actahort.org
… In model media, 2-mercapto-3-methylbutanol, 3-mercapto-3-methylbutanol and 3methyl-2-butene-1-thiol were shown to be synthesized from 3-methyl-2-buten-1-ol and hydrogen …
Number of citations: 19 www.actahort.org
S Noba, N Yako, H Sakai, M Kobayashi, T Watanabe - Food chemistry, 2018 - Elsevier
… 3-Methyl-2-butene-1-thiol (MBT) is a well-known ‘skunky’ off-flavor in beer and is generated when sunlight strikes a beer bottle (Sakuma, Rikimaru, Kobayashi, & Kowaka, 1991). …
Number of citations: 13 www.sciencedirect.com

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